molecular formula C7H6F3N B160387 4-Methyl-2-(trifluoromethyl)pyridine CAS No. 1620-79-7

4-Methyl-2-(trifluoromethyl)pyridine

Cat. No. B160387
CAS RN: 1620-79-7
M. Wt: 161.12 g/mol
InChI Key: OCNWLIIDVTZUKJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyridine is a pyridine derivative . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(trifluoromethyl)pyridine consists of a pyridine ring with a methyl group and a trifluoromethyl group attached to it . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

4-Methyl-2-(trifluoromethyl)pyridine can act as a reactant in the preparation of aminopyridines through amination reactions . It can also be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The unique physicochemical properties of 4-Methyl-2-(trifluoromethyl)pyridine are derived from the presence of the fluorine atom and the pyridine moiety . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .

Scientific Research Applications

Summary of Application

Trifluoromethylpyridine (TFMP) derivatives, including 4-Methyl-2-(trifluoromethyl)pyridine, are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes

The use of TFMP derivatives in agrochemicals has led to effective protection of crops from various pests .

2. Pharmaceutical Industry

Summary of Application

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Results or Outcomes

The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .

3. Synthesis of (trifluoromethyl)pyridyllithiums

Summary of Application

4-Methyl-2-(trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .

Methods of Application

The specific method involves a metalation reaction .

Results or Outcomes

The outcome of this application is the synthesis of (trifluoromethyl)pyridyllithiums .

4. Synthesis of Metal-Organic Frameworks (MOFs)

Summary of Application

4-Methyl-2-(trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) .

Methods of Application

The specific method was not detailed in the source .

Results or Outcomes

The outcome of this application is the synthesis of MOFs .

5. Synthesis of Methiodide Salts

Summary of Application

4-Methyl-2-(trifluoromethyl)pyridine is used in the synthesis of methiodide salts .

Methods of Application

The specific method was not detailed in the source .

Results or Outcomes

The outcome of this application is the synthesis of methiodide salts .

6. Preparation of Aminopyridines

Summary of Application

4-Methyl-2-(trifluoromethyl)pyridine is used in the preparation of aminopyridines via amination reactions .

Methods of Application

The specific method involves amination reactions .

Results or Outcomes

The outcome of this application is the synthesis of aminopyridines .

7. Catalytic Ligand for Oxidative Coupling

Summary of Application

4-Methyl-2-(trifluoromethyl)pyridine is used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .

Methods of Application

The specific method involves aerobic oxidative coupling of xylene catalyzed by palladium .

Results or Outcomes

The outcome of this application is the regioselective preparation of tetramethylbiphenyls .

Safety And Hazards

4-Methyl-2-(trifluoromethyl)pyridine is considered hazardous. It is a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 4-Methyl-2-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

4-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNWLIIDVTZUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563695
Record name 4-Methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(trifluoromethyl)pyridine

CAS RN

1620-79-7
Record name 4-Methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Janz, M De Crescente - The Journal of Organic Chemistry, 1958 - ACS Publications
… Comparison of the observed boiling point (171, Table I) with the values predicted for 4methyl-2-trifluoromethyl pyridine (172)and 5-methyl-2-trifluoromethylpyridine (176), and the …
Number of citations: 17 pubs.acs.org
MV Kolotylo, OA Synytsya, PP Onys'ko - Arkivoc, 2012 - arkat-usa.org
Hetero-Diels-Alder reactions of N-phosphoryltrihaloacetimidoyl chlorides with 1, 3-butadienes led to new 2-chloro-2-trihalomethyl substituted tetrahydropyridine adducts. Cycloadducts …
Number of citations: 2 www.arkat-usa.org
A Lishchynskyi, MA Novikov, E Martin… - The Journal of …, 2013 - ACS Publications
Fluoroform-derived CuCF 3 recently discovered in our group exhibits remarkably high reactivity toward aryl and heteroaryl halides, performing best in the absence of extra ligands. A …
Number of citations: 178 pubs.acs.org
AY Mitrofanov, VA Bychkova, IP Beletskaya - Russian Journal of Organic …, 2022 - Springer
Synthetic Approaches to Perfluoroalkyl-Substituted Heterocyclic Phosphonates | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink …
Number of citations: 2 link.springer.com
YA Arbuzov - Russian Chemical Reviews, 1964 - iopscience.iop.org
CONTENTS I. Introduction 407 II. Diene synthesis with azo-compounds 408 III. Diene synthesis with nitroso-compounds 412 IV. Diene synthesis with N-sulphinylamines and N-…
Number of citations: 13 iopscience.iop.org
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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